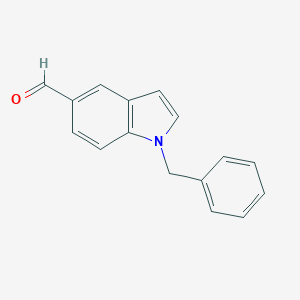

1-benzyl-1H-indole-5-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzylindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAFQBZJAVJZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445765 | |

| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63263-88-7 | |

| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyl-1H-indole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-indole-5-carbaldehyde, a key synthetic intermediate, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of the N-benzyl group and the C-5 carbaldehyde functionality offers versatile handles for molecular elaboration. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and its applications as a precursor for pharmacologically relevant molecules.

Synonyms: 1-(Phenylmethyl)-1H-indole-5-carboxaldehyde, 1-Benzylindole-5-carboxaldehyde[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Solubility | Chloroform, Methanol | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of indole-5-carbaldehyde with benzyl bromide. This reaction proceeds via the deprotonation of the indole nitrogen, forming an indolide anion that subsequently acts as a nucleophile, attacking the electrophilic benzylic carbon.

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Benzylation of Indole-5-carbaldehyde

This protocol is based on established methods for the N-alkylation of indoles[3].

Materials:

-

Indole-5-carbaldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, a solution of indole-5-carbaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.

-

The mixture is then cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

-

Aldehydic Proton (-CHO): A singlet is expected around δ 10.0 ppm.

-

Indole Protons:

-

A singlet for the H-4 proton is expected to be the most downfield of the aromatic indole protons.

-

A doublet for the H-6 proton.

-

A doublet for the H-7 proton.

-

A doublet for the H-2 proton.

-

A doublet for the H-3 proton.

-

-

Benzyl Protons:

-

A singlet for the methylene protons (-CH₂-) is expected around δ 5.4 ppm.

-

Multiplets for the phenyl protons are expected in the range of δ 7.2-7.4 ppm.

-

Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

-

Aldehydic Carbon (-CHO): Expected around δ 192 ppm.

-

Indole Carbons: Ten distinct signals are expected for the indole ring carbons.

-

Benzyl Carbons:

-

The methylene carbon (-CH₂-) is expected around δ 50-51 ppm.

-

Four signals for the phenyl carbons are expected.

-

Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its primary documented use is as a substrate for the preparation of indole sulfonamide derivatives, which are of interest as potential pharmaceutical intermediates[1].

Role as a Precursor in Drug Discovery

The aldehyde functional group at the C-5 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. These transformations can include:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Condensation Reactions: To form Schiff bases, hydrazones, and other derivatives.

-

Oxidation: To form the corresponding carboxylic acid.

These subsequent modifications can lead to the development of novel compounds with a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, which are often associated with the indole nucleus.

Safety Information

While specific GHS hazard information for this compound is not provided in the search results, general laboratory safety precautions should be followed when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive scaffold for the development of novel therapeutic agents. Further exploration of the biological activities of its derivatives is a promising avenue for future drug discovery efforts.

References

- Gunanathan, C., & Shinde, S. S. (2017). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters, 19(15), 4158–4161.

- Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58.

- Wang, X., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(1), 857–867.

- Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(38), 27685-27701.

-

Pharmaffiliates. (n.d.). 1-Benzylindole-5-carboxaldehyde. Retrieved January 12, 2026, from [Link].

Sources

A Comprehensive Technical Guide to the Synthesis of 1-benzyl-1H-indole-5-carbaldehyde: Starting Materials and Strategic Approaches

Executive Summary

1-benzyl-1H-indole-5-carbaldehyde is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active compounds. Its synthesis is a critical step that dictates the efficiency, cost, and scalability of producing target molecules. This guide provides an in-depth technical analysis of the primary synthetic strategies for this compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. We will dissect the core synthetic routes, evaluate the choice of starting materials, and provide detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify the most viable bond disconnections and corresponding starting materials. Three primary strategies emerge from this analysis, each offering distinct advantages and challenges.

-

The "Indole First" Approach (Strategy A & B): This strategy involves forming the indole core early and subsequently modifying it. This can be dissected in two ways:

-

Disconnection (A): Breaking the N-benzyl bond, leading to a 5-substituted indole and a benzyl halide. This is a linear approach where the C5-substituent is installed before N-benzylation.

-

Disconnection (B): Breaking the C5-aldehyde bond, leading to 1-benzyl-1H-indole, which is then formylated. This approach builds the core structure first and functionalizes it last.

-

-

The Convergent Approach (Strategy C): This involves breaking two bonds within the indole's pyrrole ring, characteristic of the Fischer Indole Synthesis. This leads to an N-benzylated aryl hydrazine and a suitable carbonyl compound, which are then cyclized to form the indole ring in a single, powerful transformation.

Figure 1: Retrosynthetic analysis of this compound.

Strategy A: N-Benzylation of a 5-Substituted Indole Precursor

This is arguably the most direct and reliable route, leveraging the robust and high-yielding N-alkylation of the indole nucleus. The key decision in this strategy is the choice of the C5-substituent on the starting indole, which must be readily convertible to an aldehyde. The 5-cyano group is an excellent choice due to its stability and the well-established methods for its reduction to a carbaldehyde.

Causality of Experimental Choices:

-

Starting Material: 5-cyanoindole is commercially available and its nitrile group is a stable, non-reactive aldehyde surrogate during the N-alkylation step.

-

Base and Solvent System: The indole N-H proton is weakly acidic (pKa ≈ 17). A moderately strong base is required for deprotonation. Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly effective.[1][2] These solvents solvate the potassium cation, leaving a highly reactive "naked" indolide anion, which readily undergoes Sₙ2 reaction with benzyl bromide.[1] Yields for this benzylation step are consistently high, often in the 85-97% range.[2]

-

Reduction Step: The conversion of the resulting 1-benzyl-1H-indole-5-carbonitrile to the aldehyde is a critical step. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice. It is a powerful yet selective reducing agent that can reduce nitriles to aldehydes at low temperatures, preventing over-reduction to the primary amine.

Workflow: Synthesis via N-Benzylation

Figure 2: Workflow for Strategy A.

Protocol 1: Synthesis of this compound from 5-Cyanoindole

Step 2.1: Synthesis of 1-Benzyl-1H-indole-5-carbonitrile

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-cyanoindole (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium hydroxide (KOH, powder, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Alkylation: Stir the resulting suspension at 0 °C for 30 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water. The product will often precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. Typical yields range from 85-95%.[2]

Step 2.2: Reduction to this compound

-

Setup: Dissolve 1-benzyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.

-

Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add DIBAL-H (1.0 M in hexanes, 1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3 hours. The reaction progress can be monitored by TLC.

-

Quenching: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this can take several hours). Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Strategy B: C5-Formylation of 1-Benzyl-1H-indole

This strategy involves preparing the 1-benzylindole core first, followed by the introduction of the aldehyde group. The Vilsmeier-Haack reaction is the classic method for formylating electron-rich aromatic systems and is well-suited for this purpose.[3][4]

Causality of Experimental Choices:

-

Precursor Synthesis: 1-benzylindole is readily synthesized in high yield from indole and benzyl bromide using conditions similar to those in Protocol 1.[1]

-

The Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium species, generated in situ from a formamide (typically DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5] The indole nucleus, being highly electron-rich, undergoes electrophilic substitution.

-

Regioselectivity: A critical challenge is regioselectivity. Electrophilic attack on the indole ring overwhelmingly favors the C3 position. Direct Vilsmeier-Haack formylation of 1-benzylindole would primarily yield 1-benzyl-1H-indole-3-carbaldehyde. To achieve C5 formylation, a blocking group strategy or specific reaction conditions that favor C5 attack would be necessary. While direct C5 formylation is challenging, it is not impossible, though often results in mixtures.[6] A more reliable, albeit longer, route involves halogenation at the C5 position followed by a palladium-catalyzed formylation or a lithium-halogen exchange followed by quenching with DMF.

Mechanism: The Vilsmeier-Haack Reaction```dot

Figure 4: Key steps of the Fischer Indole Synthesis mechanism.

Strategic Comparison

The optimal synthetic strategy depends on factors such as starting material availability, required scale, and tolerance for multi-step sequences.

| Parameter | Strategy A (N-Alkylation) | Strategy B (C5-Formylation) | Strategy C (Fischer Synthesis) |

| Overall Yield | High | Moderate to Low | Moderate |

| Step Count | 2 steps from 5-cyanoindole | 2+ steps (regioselectivity issues) | 1-2 key steps |

| Starting Materials | Commercially available | Commercially available | Requires synthesis of substituted hydrazine |

| Scalability | Excellent | Moderate (purification can be an issue) | Good |

| Key Challenge | Handling of DIBAL-H | Achieving C5 regioselectivity | Potentially harsh acidic conditions |

| Recommendation | Most reliable and recommended route for laboratory and scale-up synthesis due to high yields and predictable outcomes. | Feasible, but requires careful optimization or a multi-step workaround to control regiochemistry. | A powerful academic approach, but may be less practical for scale-up unless a specific substituted hydrazine is readily available. |

Conclusion

The synthesis of this compound can be approached from several distinct strategic directions. For researchers and drug development professionals requiring a reliable, high-yielding, and scalable process, Strategy A , which involves the N-benzylation of 5-cyanoindole followed by DIBAL-H reduction, stands out as the superior choice. Its reliance on well-understood, high-fidelity reactions and commercially available starting materials minimizes risk and development time. While the Fischer Indole Synthesis and direct formylation routes offer elegant chemical transformations, they present practical challenges in regioselectivity and starting material access that make them less suitable for most process development applications. A thorough understanding of all potential routes, however, equips the synthetic chemist with the necessary tools to adapt and troubleshoot the synthesis of this and other critical indole-based intermediates.

References

- Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58.

- Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.

- BenchChem. (2025). Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. BenchChem Technical Support Center.

- Fischer, E. (1883). Fischer indole synthesis. Wikipedia.

- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. organic-chemistry.org.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org.

- United States Biological. (n.d.). 1-Benzylindole-5-carboxaldehyde. usbio.net.

- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.

- Shinde, S. D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

- Vilsmeier, A., & Haack, A. (1927). Vilsmeier–Haack reaction. Wikipedia.

- Ishikura, M., et al. (n.d.). The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1-benzyl-1H-indole-5-carbaldehyde molecular structure and weight

An In-Depth Technical Guide to 1-benzyl-1H-indole-5-carbaldehyde: Molecular Structure, Properties, and Synthesis

Introduction

This compound is a heterocyclic aromatic compound featuring a core indole scaffold. The indole ring system is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals, making it a privileged structure in medicinal chemistry. This guide provides a detailed technical overview of this compound, focusing on its molecular characteristics, a robust synthesis protocol, and standard characterization methodologies. This molecule serves as a critical intermediate in the synthesis of more complex pharmaceutical agents, such as indole sulfonamide derivatives, highlighting its importance for researchers and professionals in drug discovery and development.[1][2][3]

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a bicyclic indole ring, where the nitrogen atom at position 1 is substituted with a benzyl group. An aldehyde functional group is attached at position 5 of the indole ring.

Molecular Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 63263-88-7 | [1][2][4] |

| Molecular Formula | C₁₆H₁₃NO | [1][2][4][5] |

| Molecular Weight | 235.28 g/mol | [1][2][4][5] |

| Appearance | White to Pale Brown Solid | [1][2][5] |

| Melting Point | 62 - 64 °C | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |

| Storage | Room Temperature or Refrigerator | [1][2] |

Synthesis Protocol: N-Benzylation of Indole-5-carbaldehyde

The synthesis of this compound is efficiently achieved through the N-alkylation of indole-5-carbaldehyde with benzyl bromide. The use of a suitable base and a polar aprotic solvent is critical for this transformation.

Causality of Experimental Design

-

Reactants : The starting material is indole-5-carbaldehyde, which possesses a reactive N-H bond on the indole ring. Benzyl bromide serves as the electrophilic source of the benzyl group.

-

Base (Potassium Carbonate, K₂CO₃) : A moderately strong base like anhydrous K₂CO₃ is employed to deprotonate the indole nitrogen. This deprotonation generates the indolide anion, a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide. Using a weaker base ensures selectivity for N-alkylation over other potential side reactions.

-

Solvent (Dimethylformamide, DMF) : A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and the base while not participating in the reaction. Its polar nature stabilizes the charged intermediates, thereby accelerating the rate of this Sₙ2 reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine indole-5-carbaldehyde (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents), and a suitable volume of dry dimethylformamide (DMF).

-

Addition of Reagent : Stir the mixture at room temperature for 15-20 minutes. Subsequently, add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Reaction : Heat the mixture to 90°C and maintain it at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.[6]

-

Work-up : After cooling the reaction mixture to ambient temperature, pour it into a beaker containing ice-cold water. A solid precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.

-

Purification : Dry the crude solid. For further purification, recrystallize the product from ethanol to yield this compound as a crystalline solid.[6]

Structural Elucidation and Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic techniques is essential.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization and purity analysis.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique is used to identify the different types of protons in the molecule. Expected signals would include aromatic protons from both the indole and benzyl rings, a singlet for the benzylic methylene (-CH₂-) protons, and a characteristic singlet for the aldehyde proton (-CHO) at a downfield chemical shift.

-

¹³C NMR : This analysis confirms the carbon framework of the molecule. Distinct signals will be observed for the carbonyl carbon of the aldehyde, the benzylic methylene carbon, and the various aromatic carbons.

-

-

Mass Spectrometry (MS) :

-

This technique is crucial for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula (C₁₆H₁₃NO).[7] The expected [M+H]⁺ peak would be at m/z 236.1070.

-

-

Infrared (IR) Spectroscopy :

-

IR spectroscopy is used to identify the key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.

-

-

Melting Point Analysis :

-

Determining the melting point is a simple and effective way to assess the purity of the final product. A sharp melting range (e.g., 62-64 °C) suggests a high degree of purity.[2]

-

References

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:63263-88-7. Retrieved from [Link]

-

Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Benzyl-1h-indole-3-carbaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Benzylindole-5-carboxaldehyde | CAS No: 63263-88-7. Retrieved from [Link]

-

Supporting Information: Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

-

Iannotti, M., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(23), 8345. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 1-Benzylindole-5-carboxaldehyde | 63263-88-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - CAS:63263-88-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 7. rsc.org [rsc.org]

Navigating the Solubility Landscape of 1-Benzyl-1H-indole-5-carbaldehyde: A Technical Guide for Drug Development Professionals

Abstract

The successful formulation and development of new chemical entities are critically dependent on a thorough understanding of their physicochemical properties, with solubility being a primary determinant of bioavailability and processability. This in-depth technical guide focuses on 1-benzyl-1H-indole-5-carbaldehyde, a heterocyclic compound with potential applications in pharmaceutical research and development. In the absence of extensive empirical solubility data, this guide presents a robust, scientifically-grounded framework for predicting and experimentally verifying its solubility in a range of organic solvents. By leveraging established theoretical models such as Hansen Solubility Parameters (HSP) and providing a detailed protocol for experimental determination, this document equips researchers, scientists, and drug development professionals with the necessary tools to navigate the solubility challenges associated with this promising molecule.

Introduction: The Critical Role of Solubility in Drug Development

This compound belongs to the indole family, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. As research into novel indole derivatives progresses, understanding their fundamental physicochemical properties becomes paramount. Solubility, in particular, is a cornerstone of the drug development process, influencing everything from reaction kinetics in synthesis to absorption, distribution, metabolism, and excretion (ADME) in vivo.

Physicochemical Profile of this compound and Related Analogues

A foundational step in solubility prediction is the characterization of the molecule's intrinsic properties. Due to the limited availability of specific data for this compound, we will also consider the properties of its close structural relatives, indole-5-carboxaldehyde and the isomeric 1-benzyl-1H-indole-3-carbaldehyde, to inform our analysis. This comparative approach is a standard practice in cheminformatics and medicinal chemistry for building a more complete understanding of a target molecule.

| Property | This compound | Indole-5-carboxaldehyde | 1-Benzyl-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₆H₁₃NO | C₉H₇NO | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol [1] | 145.16 g/mol [2] | 235.28 g/mol [3] |

| Appearance | White Solid[1] | Yellowish-brown crystalline powder[4] | Solid[3] |

| Melting Point | Not available | 100-103 °C[5][6] | 106-108 °C |

| SMILES String | O=Cc1ccc2c(c1)cn(Cc1ccccc1)c2 | O=Cc1ccc2[nH]ccc2c1[6] | O=Cc1cn(Cc2ccccc2)c3ccccc13[3] |

| Known Solubilities | Chloroform, Methanol[1] | DMSO, Methanol; Insoluble in water[5] | Not explicitly stated, but recrystallized from ethanol, implying solubility.[7] |

A Predictive Approach to Solubility: Theoretical Frameworks

The principle of "like dissolves like" provides a qualitative understanding of solubility. However, for a more quantitative and predictive assessment, more sophisticated models are required. Here, we introduce the concept of Hansen Solubility Parameters as a powerful tool for solvent selection.

Hansen Solubility Parameters (HSP): A 3D Approach to "Like Dissolves Like"

The Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be treated as coordinates in a three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP values (i.e., are close to each other in Hansen space) are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and a greater likelihood of dissolution.

Predicted Hansen Solubility Parameters for this compound

While experimental determination of HSP is possible, they can also be reliably predicted from a molecule's structure using group contribution methods. Software such as HSPiP can take a SMILES string as input and calculate the HSP values.[8][9][10]

Based on the SMILES string for this compound (O=Cc1ccc2c(c1)cn(Cc1ccccc1)c2), the predicted Hansen Solubility Parameters are:

-

δD: ~18.5 MPa½

-

δP: ~8.5 MPa½

-

δH: ~6.0 MPa½

These values suggest a molecule with significant aromatic character (high δD), moderate polarity (δP), and some hydrogen bonding capability (δH), likely through the aldehyde oxygen.

Predicted Solubility Profile in Common Organic Solvents

Using the predicted HSP for this compound, we can now assess its likely solubility in a range of common organic solvents. The following table presents the HSP of various solvents and the calculated Hansen distance (Ra) to our target molecule. A lower Ra value suggests better solubility.

| Solvent | Type | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Hansen Distance) | Predicted Solubility |

| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | 16.5 | Poor |

| Toluene | Nonpolar (Aromatic) | 18.0 | 1.4 | 2.0 | 7.6 | Good |

| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 | 9.0 | Moderate |

| Chloroform | Polar Aprotic | 17.8 | 3.1 | 5.7 | 5.5 | Very Good |

| Dichloromethane | Polar Aprotic | 18.2 | 6.3 | 6.1 | 2.4 | Excellent |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 4.1 | Very Good |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 4.6 | Very Good |

| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | 4.1 | Very Good |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | 10.4 | Moderate to Poor |

| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 7.7 | Good |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 8.8 | Good |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 17.5 | Moderate |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 13.9 | Moderate |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 11.2 | Moderate |

Interpretation:

-

Excellent Solubility: is predicted in solvents with very similar HSPs, such as dichloromethane and toluene. The aromatic nature of toluene aligns well with the benzyl and indole rings of the solute.

-

Very Good Solubility: is anticipated in common polar aprotic solvents like chloroform, acetone, ethyl acetate, and THF. This aligns with the known qualitative solubility in chloroform.

-

Good Solubility: is expected in highly polar aprotic solvents like DMF and DMSO, and in aromatic solvents like toluene.

-

Moderate Solubility: is predicted for alcohols like methanol and ethanol. While they have good hydrogen bonding potential, their overall HSPs are more distant. This is consistent with the known qualitative solubility in methanol.

-

Poor Solubility: is likely in nonpolar aliphatic solvents such as n-hexane, which lacks the necessary polar and aromatic character to effectively solvate the molecule.

This predictive table serves as a powerful starting point for solvent screening in synthesis, purification (e.g., crystallization), and formulation development.

Experimental Verification: A Protocol for Determining Solubility

Theoretical predictions, while invaluable, must be anchored by empirical data. The following protocol outlines a straightforward and reliable gravimetric method for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed glass vials

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or desiccator

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess of solid this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is crucial to ensure saturation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer and stir vigorously for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Collection:

-

After 24 hours, stop stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe, being careful not to disturb the settled solid.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed glass vial. This step removes any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight is achieved. Alternatively, a desiccator under vacuum can be used.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected

-

This experimental workflow provides a robust method to validate the predictions made using the Hansen Solubility Parameters.

Visualizing the Workflow

The interplay between predictive modeling and experimental verification can be visualized as a cyclical process, ensuring a robust and efficient approach to solubility studies.

Caption: Predictive-to-Experimental Solubility Workflow.

Conclusion and Future Directions

This technical guide provides a comprehensive and practical framework for understanding and determining the solubility of this compound in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with a robust experimental verification protocol, researchers can efficiently navigate the challenges posed by the lack of pre-existing data. The predicted solubility profile presented herein offers a valuable roadmap for solvent screening, enabling more informed decisions in chemical synthesis, purification, and formulation.

For future work, the experimentally determined solubility data can be used to refine the predictive models, not only for this specific molecule but also for other structurally related indole derivatives. Furthermore, exploring the temperature dependence of solubility would provide an even more complete picture for process optimization. By adopting the integrated workflow outlined in this guide, drug development professionals can accelerate their research and development efforts, bringing promising new chemical entities closer to clinical reality.

References

-

PubChemLite. (n.d.). 1-benzyl-2,3-dihydro-1h-indole-5-carbaldehyde. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved January 12, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262104, 1-benzyl-1H-indole-3-carbaldehyde. Retrieved January 12, 2026, from [Link].

-

Hansen Solubility. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved January 12, 2026, from [Link]

-

ACD/Labs. (n.d.). Predict Abraham Coefficients for Solvents | Absolv™. Retrieved January 12, 2026, from [Link]

-

Hansen Solubility. (n.d.). HSPiP Datasets. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59751037, 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. Retrieved January 12, 2026, from [Link].

-

Pirika. (n.d.). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved January 12, 2026, from [Link]

-

HSPiP HSP Estimation. (2014, December 30). YouTube. Retrieved January 12, 2026, from [Link]

- Platts, J. A., Abraham, M. H., & Butina, D. (1999). Determination of Abraham Solute Parameters from Molecular Structure. Journal of Chemical Information and Computer Sciences, 39(5), 835–845.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 12, 2026, from [Link]

-

Process Chemistry Portal. (n.d.). Hansen Solubility Parameters (HSP) Tool. Retrieved January 12, 2026, from [Link]

- Acree, W. E., & Abraham, M. H. (2022).

- Jover, J., Bosque, R., & Sales, J. (2004). Determination of Abraham Solute Parameters from Molecular Structure.

- Attia, L., Burns, J., et al. (2021).

- Khan, I., et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 12(38), 24855-24869.

Sources

- 1. usbio.net [usbio.net]

- 2. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 8. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 9. HSPiP Datasets | Hansen Solubility Parameters [hansen-solubility.com]

- 10. m.youtube.com [m.youtube.com]

spectroscopic data for 1-benzyl-1H-indole-5-carbaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-benzyl-1H-indole-5-carbaldehyde

Prepared by a Senior Application Scientist

Molecular Structure and Synthetic Strategy

Molecular Formula: C₁₆H₁₃NO Molecular Weight: 235.28 g/mol [1] CAS Number: 63263-88-7[1]

The structure of this compound consists of an indole bicyclic system, N-substituted with a benzyl group, and a formyl (aldehyde) group at the C5 position. The N-benzylation prevents the formation of intermolecular hydrogen bonds that would be present in the parent indole-5-carbaldehyde, thereby increasing its solubility in common organic solvents.

Proposed Synthesis Protocol

A reliable method for the synthesis of this compound involves the direct N-alkylation of commercially available indole-5-carbaldehyde. This procedure is adapted from established methods for the N-benzylation of indoles.[2]

Reaction Scheme: Indole-5-carbaldehyde + Benzyl Bromide --(K₂CO₃, DMF)--> this compound

Step-by-Step Protocol:

-

To a solution of indole-5-carbaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Integrated Spectroscopic Workflow

The confirmation of the synthesized product's identity and purity relies on an integrated approach using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for Synthesis and Spectroscopic Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[3][4][5] A sample is placed in a strong magnetic field and irradiated with radio waves, causing nuclei with spin (like ¹H and ¹³C) to resonate at frequencies characteristic of their chemical environment.[3][4]

Predicted ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.95 | s | 1H | -CHO | The aldehyde proton is highly deshielded and typically appears as a singlet far downfield. |

| ~8.15 | d (J≈1.5 Hz) | 1H | H-4 | This proton is ortho to the aldehyde group and is expected to be the most downfield of the indole ring protons. It will appear as a narrow doublet due to coupling with H-6. |

| ~7.75 | dd (J≈8.5, 1.5 Hz) | 1H | H-6 | This proton is deshielded by the adjacent aldehyde. It will be a doublet of doublets due to coupling with H-7 (ortho, large J) and H-4 (meta, small J). |

| ~7.50 | d (J≈3.0 Hz) | 1H | H-2 | The H-2 proton of the indole ring typically appears as a doublet coupled to H-3. |

| ~7.30-7.40 | m | 4H | H-7, Benzyl (m,p) | The H-7 proton (d, J≈8.5 Hz) of the indole ring is expected to overlap with the meta and para protons of the benzyl group. |

| ~7.15 | d (J≈7.5 Hz) | 2H | Benzyl (o) | The ortho protons of the N-benzyl group are typically shifted slightly upfield compared to the other benzyl protons. |

| ~6.70 | d (J≈3.0 Hz) | 1H | H-3 | The H-3 proton is coupled to H-2 and is typically found in this region for N-substituted indoles. |

| ~5.40 | s | 2H | -CH₂-Ph | The benzylic methylene protons are adjacent to the nitrogen and appear as a characteristic singlet. This is confirmed by data from the 3-carbaldehyde isomer, which shows this peak at 5.37 ppm.[6] |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Predicted δ (ppm) | Assignment | Rationale |

| ~192.0 | -CHO | The aldehyde carbonyl carbon is highly characteristic and appears far downfield. |

| ~139.0 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~136.5 | Benzyl C-1 | Quaternary carbon of the benzyl group attached to the methylene. |

| ~135.0 | C-2 | The C-2 carbon of the indole ring. |

| ~131.0 | C-5 | Quaternary carbon bearing the aldehyde group. |

| ~129.0 | Benzyl C-m | Meta carbons of the benzyl ring. |

| ~128.0 | Benzyl C-p | Para carbon of the benzyl ring. |

| ~127.0 | Benzyl C-o | Ortho carbons of the benzyl ring. |

| ~125.5 | C-3a | Quaternary carbon at the fusion of the two rings, adjacent to the nitrogen. |

| ~125.0 | C-6 | Aromatic CH carbon. |

| ~122.0 | C-4 | Aromatic CH carbon. |

| ~111.0 | C-7 | Aromatic CH carbon, typically the most upfield in the benzene portion of the indole. |

| ~103.0 | C-3 | The C-3 carbon of the indole ring. |

| ~51.0 | -CH₂-Ph | The benzylic methylene carbon. Data for the 3-carbaldehyde isomer shows this peak at 50.95 ppm, providing strong support for this assignment.[6] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence over 1024-2048 scans.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending).[8] It is an excellent technique for identifying the presence of specific functional groups.[7][9]

Predicted IR Spectral Interpretation

The key diagnostic peaks are expected in the functional group region (>1500 cm⁻¹).

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Indole, Benzyl) | These peaks are characteristic of sp² C-H bonds.[9] |

| ~2820 and ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | The presence of two weak bands in this region is highly diagnostic for an aldehyde C-H bond.[10] |

| ~1690-1670 | Strong | C=O Stretch | Aldehyde (-CHO) | This strong, sharp absorption is the most prominent feature and confirms the presence of the carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |

| ~1600, ~1495, ~1450 | Medium | C=C Stretch | Aromatic (Indole, Benzyl) | These absorptions are characteristic of the aromatic rings. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply the sample to the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[6] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, further structural information.[2][6][11]

Predicted Mass Spectrum and Fragmentation Analysis

For this compound (C₁₆H₁₃NO), the exact mass is 235.0997 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 235 . This corresponds to the intact molecule after the loss of one electron.

-

Major Fragments:

-

m/z = 91 (Base Peak): This is predicted to be the most abundant fragment (the base peak). It corresponds to the benzyl cation ([C₇H₇]⁺), which rearranges to the very stable tropylium ion. This fragment arises from the cleavage of the benzylic C-N bond, a common and favorable fragmentation pathway.

-

m/z = 144: This fragment corresponds to the indole-5-carbaldehyde radical cation, formed after the loss of the benzyl group. [M - 91].

-

m/z = 234: A smaller peak corresponding to the loss of a single hydrogen atom [M-H]⁺, likely from the aldehyde.[12]

-

m/z = 206: A peak corresponding to the loss of the formyl group (-CHO) as a radical [M-29]⁺.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the ion source via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode.

-

Instrumentation: Analyze the ions using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ at m/z 236.1070 for ESI) and correlate it with the expected elemental formula. Analyze the major fragment ions to confirm the predicted fragmentation pattern.

Conclusion: An Integrated Confirmation

The structural elucidation of this compound is definitively achieved through the synergistic use of NMR, IR, and MS.

-

MS confirms the correct molecular weight (m/z 235) and shows characteristic fragments like the tropylium ion (m/z 91), confirming the presence of the N-benzyl group.

-

IR spectroscopy provides unambiguous evidence for the key functional groups: the conjugated aldehyde (strong C=O stretch at ~1680 cm⁻¹ and weak C-H stretches at ~2820/2720 cm⁻¹) and the aromatic systems.

-

NMR spectroscopy provides the final, detailed map of the molecule. ¹H and ¹³C NMR together confirm the substitution pattern (aldehyde at C5), the presence and connectivity of all protons and carbons, and the overall purity of the sample.

By following the synthetic and analytical protocols outlined in this guide, a researcher can confidently synthesize and characterize this compound to the high standards required for drug discovery and development.

References

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Advances. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Journal of Basic and Applied Research in Biomedicine. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]

-

Beilstein Journals. Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 4,4’-disulfonato-2,2’-stilbenedicarboxylic acid. [Link]

-

BYJU'S. NMR Spectroscopy. [Link]

-

PubChem. 1-benzyl-1H-indole-3-carbaldehyde. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Organic Syntheses. 1-benzylindole. [Link]

-

SpectraBase. (S)-1-Benzyl-2-[1-(p-tolyl)ethyl]-1H-indole-3-carbaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

International Journal of Research and Scientific Innovation (IJRSI). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

-

ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

-

PubChem. Indole-5-carboxaldehyde. [Link]

-

TSI Journals. Mass spectral studies of nitroindole compounds. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1134334-45-4|1-Benzyl-5-methyl-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Role of 1-Benzyl-1H-indole-5-carbaldehyde in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-indole-5-carbaldehyde has emerged as a pivotal synthetic intermediate in the landscape of medicinal chemistry and materials science. Its unique structural architecture, featuring a protected indole nitrogen and a reactive aldehyde at the C-5 position, provides a versatile platform for the construction of complex molecular frameworks. This guide offers a comprehensive exploration of the synthesis, key reactions, and applications of this valuable building block, with a focus on its role in the development of novel therapeutic agents and functional materials. Through an in-depth analysis of reaction mechanisms, experimental protocols, and structure-activity relationships, this document serves as a technical resource for researchers leveraging the synthetic potential of this compound.

Introduction: The Significance of the Indole Scaffold and the Strategic Introduction of the 1-Benzyl-5-carbaldehyde Moiety

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of these compounds. The introduction of a benzyl group at the N-1 position serves as a crucial protecting group, preventing unwanted side reactions at the indole nitrogen and enhancing the molecule's lipophilicity, which can be advantageous for cell permeability.

The placement of a carbaldehyde (formyl) group at the C-5 position of the indole ring unlocks a plethora of synthetic possibilities. This electron-withdrawing group can be readily transformed into a variety of other functional moieties, making this compound a highly versatile intermediate for the synthesis of diverse compound libraries.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step sequence: N-benzylation of indole followed by regioselective formylation at the C-5 position.

Step 1: N-Benzylation of Indole

The first step involves the protection of the indole nitrogen with a benzyl group. This reaction is a standard N-alkylation, often carried out under basic conditions.

Experimental Protocol: N-Benzylation of Indole

-

Materials: Indole, benzyl bromide, potassium hydroxide (or sodium hydride), dimethyl sulfoxide (DMSO) (or dimethylformamide (DMF)).

-

Procedure:

-

In a round-bottom flask, dissolve indole in DMSO.

-

Add freshly crushed potassium hydroxide pellets to the solution and stir at room temperature for approximately 45 minutes to form the indolide anion.

-

Cool the reaction mixture in an ice bath and add benzyl bromide dropwise.

-

Allow the reaction to proceed for an additional 45 minutes with stirring.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield 1-benzylindole.

-

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMSO or DMF facilitates the dissolution of both the indole and the base, promoting the formation of the indolide anion. Potassium hydroxide is a strong base capable of deprotonating the indole nitrogen. The reaction is typically cooled during the addition of benzyl bromide to control the exothermic nature of the alkylation.

Diagram: Synthesis of 1-Benzylindole

Caption: N-Benzylation of Indole.

Step 2: Regioselective Vilsmeier-Haack Formylation

The second and more nuanced step is the introduction of the formyl group at the C-5 position of 1-benzylindole. The Vilsmeier-Haack reaction is the method of choice for this transformation.[2] The regioselectivity of this reaction on the indole ring is a critical aspect. While formylation of indole itself typically occurs at the C-3 position due to the higher electron density of the pyrrole ring, the N-benzylated indole can be selectively formylated at the C-5 position of the benzene ring under specific conditions. This regioselectivity is influenced by the nature of the Vilsmeier reagent and the reaction conditions.

Mechanism of Vilsmeier-Haack Reaction: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (e.g., DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzylindole (C-5 selective)

-

Materials: 1-Benzylindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM, anhydrous).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of anhydrous DMF in anhydrous DCM to 0°C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF solution, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 1-benzylindole in anhydrous DCM dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality Behind Experimental Choices: The pre-formation of the Vilsmeier reagent at low temperatures is crucial for controlling its reactivity. The use of an inert atmosphere and anhydrous conditions prevents the decomposition of the moisture-sensitive reagents. The regioselectivity towards the C-5 position is often achieved by carefully controlling the stoichiometry of the reagents and the reaction temperature. While formylation at C-3 is kinetically favored, under certain conditions, the thermodynamically more stable C-5 substituted product can be obtained.

Diagram: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack Formylation of 1-Benzylindole.

The Synthetic Utility of this compound

The aldehyde functionality at the C-5 position serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures with potential applications in drug discovery and materials science.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product.[3] This reaction allows for the extension of the carbon chain and the introduction of various functional groups.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials: this compound, malononitrile, piperidine (catalyst), ethanol (solvent).

-

Procedure:

-

Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the desired (1-benzyl-1H-indol-5-yl)methylene)malononitrile.

-

Causality Behind Experimental Choices: Piperidine acts as a basic catalyst to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Ethanol is a suitable solvent for this reaction, dissolving the reactants and facilitating the reaction.

Reductive Amination

Reductive amination is a two-step process that converts an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.

Experimental Protocol: Reductive Amination with a Primary Amine

-

Materials: this compound, a primary amine (e.g., benzylamine), sodium triacetoxyborohydride (STAB), dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound and the primary amine in DCM.

-

Add a mild acid catalyst, such as acetic acid, if necessary, to facilitate imine formation.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of aldehydes. DCM is a common solvent for this reaction as it is inert to the reaction conditions.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. This reaction is particularly valuable for the stereoselective formation of double bonds.

Experimental Protocol: Wittig Reaction

-

Materials: this compound, a phosphonium ylide (prepared from the corresponding phosphonium salt and a strong base), tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to a low temperature (e.g., -78°C) and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide.

-

Stir the resulting colored solution for a period to ensure complete ylide formation.

-

Add a solution of this compound in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting alkene by column chromatography.

-

Causality Behind Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical for the success of the Wittig reaction, as the ylide is highly reactive and sensitive to moisture and oxygen. The choice of base and reaction temperature can influence the stereoselectivity of the resulting alkene.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound have shown promise in various fields, particularly in the development of novel therapeutic agents.

Cholinesterase Inhibitors

Derivatives of 1-benzyl-1H-indole-5-carboxylic acid, which can be obtained by oxidation of the corresponding aldehyde, have been investigated as potential inhibitors of cholinesterases.[4][5] Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurological disorders. The indole scaffold can mimic the binding of acetylcholine at the active site of the enzyme.

Anticancer Agents

The indole nucleus is a common feature in many anticancer drugs. Derivatives of 1-benzyl-indole have been synthesized and evaluated for their anticancer activity.[1] For instance, N-benzyl indole-derived hydrazones have been investigated as potential agents against triple-negative breast cancer.[6] While many studies focus on the 3-substituted isomers, the 5-substituted derivatives offer a different vector for structural modification and interaction with biological targets.

Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Thiosemicarbazones derived from 1-benzyl-indole-3-carbaldehyde have shown potent tyrosinase inhibitory activity.[7] Similar derivatives from the 5-carbaldehyde isomer represent a promising area for further investigation.

Materials Science

The unique electronic properties of the indole ring make it an attractive component for organic electronic materials. While specific applications of this compound in materials science are less documented, derivatives of functionalized indoles, such as 5-cyanoindole, have been utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells.[8] The aldehyde functionality of this compound provides a convenient entry point for the synthesis of more complex conjugated systems suitable for these applications.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its straightforward synthesis and the remarkable versatility of its aldehyde functionality make it an invaluable intermediate for the creation of a wide array of complex molecules. The ability to readily derivatize this core structure through well-established synthetic methodologies provides a robust platform for the exploration of new chemical space in drug discovery and the development of novel functional materials. As researchers continue to push the boundaries of molecular innovation, the role of such pivotal intermediates will undoubtedly continue to expand, leading to the discovery of new therapeutic agents and advanced materials with significant societal impact.

References

Sources

- 1. jchr.org [jchr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Genesis and Evolution of Indole-5-Carbaldehyde Derivatives: A Technical Guide for Modern Drug Discovery

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Introduction: The Enduring Significance of the Indole Nucleus

The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most important structural motifs in the realm of biologically active compounds. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its significance to life's fundamental processes. For medicinal chemists and drug development professionals, the indole nucleus represents a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This inherent bioactivity, coupled with its synthetic tractability, has cemented the indole core as a cornerstone of modern pharmaceutical research and development.

Among the myriad of functionalized indoles, indole-5-carbaldehyde has emerged as a particularly versatile and valuable building block. Its unique electronic and structural properties, featuring a reactive aldehyde group on the benzene portion of the indole ring, provide a gateway to a diverse chemical space of derivatives with a wide spectrum of pharmacological activities. This technical guide will provide a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of indole-5-carbaldehyde derivatives, offering researchers and scientists a detailed understanding of this critical molecular entity.

A Historical Perspective: From Indigo to Indole-5-Carbaldehyde

The story of indole chemistry is intrinsically linked to the deep blue dye, indigo. In 1866, the brilliant German chemist Adolf von Baeyer first isolated indole itself by reducing oxindole, a derivative of indigo, with zinc dust. This seminal discovery laid the groundwork for over a century and a half of exploration into the rich and diverse chemistry of the indole family.

While the precise first synthesis of indole-5-carbaldehyde is not as famously documented as that of its 3-substituted isomer, its emergence is a direct consequence of the development of powerful formylation reactions in organic chemistry. The late 19th and early 20th centuries saw the advent of several named reactions that enabled the introduction of an aldehyde group onto aromatic rings, including the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions. These methodologies, initially applied to simpler aromatic systems, were eventually extended to more complex heterocyclic compounds like indole, paving the way for the synthesis of various indolecarbaldehyde isomers, including the 5-substituted variant. The strategic importance of indole-5-carbaldehyde as a synthetic intermediate grew as the demand for specifically functionalized indole derivatives in medicinal chemistry and materials science expanded.

Key Synthetic Methodologies for Indole-5-Carbaldehyde and its Derivatives

The introduction of the formyl group at the C5 position of the indole ring is a key synthetic transformation that unlocks the potential of this scaffold. Several classical and modern methods are employed for this purpose, each with its own advantages and mechanistic nuances.

The Vilsmeier-Haack Reaction: A Workhorse for Indole Formylation

The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Causality Behind Experimental Choices: The choice of DMF and POCl₃ is strategic. DMF serves as the source of the formyl group, while POCl₃ activates it by forming the highly electrophilic chloroiminium ion (Vilsmeier reagent). The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent, followed by warming to drive the electrophilic aromatic substitution. The electron-rich nature of the indole ring facilitates the attack on the Vilsmeier reagent. While the most electron-dense position in indole is C3, substitution at C5 can be achieved, often by blocking the C3 position or by careful control of reaction conditions.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-